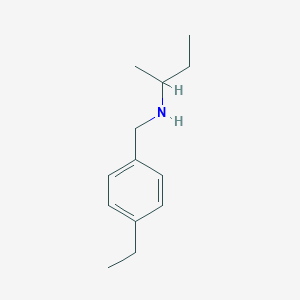

N-(4-ethylbenzyl)butan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-ethylbenzyl)butan-2-amine” is an organic compound with the molecular formula C13H21N . It has a molecular weight of 191.31 g/mol .

Molecular Structure Analysis

The molecular structure of “N-(4-ethylbenzyl)butan-2-amine” consists of a butan-2-amine chain attached to a benzyl group that is substituted with an ethyl group . The InChI code for this compound is 1S/C13H21N/c1-4-11(3)14-10-13-8-6-12(5-2)7-9-13/h6-9,11,14H,4-5,10H2,1-3H3 .Chemical Reactions Analysis

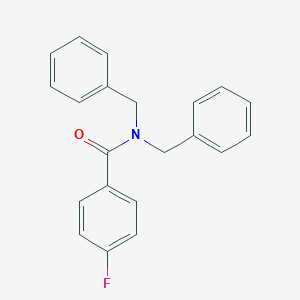

While specific chemical reactions involving “N-(4-ethylbenzyl)butan-2-amine” are not available, amines in general can undergo a variety of reactions. For example, primary and secondary amines can react with acid chlorides to form amides .Physical And Chemical Properties Analysis

“N-(4-ethylbenzyl)butan-2-amine” has a molecular weight of 191.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 5 .Wissenschaftliche Forschungsanwendungen

Synthesis and Analysis

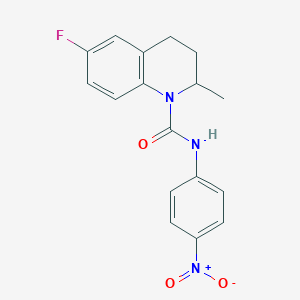

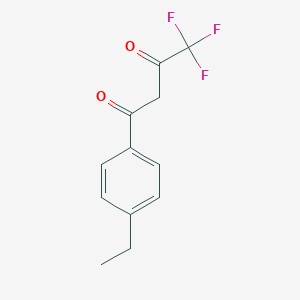

- N-(4-ethylbenzyl)butan-2-amine, a beta-agonist, has been synthesized using 4-nitrobenzyl bromide through an SN2 reaction with ethyl acetoacetate, followed by hydrolysis and amination via Leukart reaction. This method is considered effective for synthesizing reference materials and has applications in analytical methods, especially in food safety and health supervision (Wang et al., 2017).

Catalysis and Organic Synthesis

- N-(4-ethylbenzyl)butan-2-amine is used in Ir-catalyzed allylic aminations, playing a role in the enantioselective synthesis of cyclic beta-amino alcohol derivatives. This method has been leveraged for the synthesis of various cyclic derivatives, indicating its utility in complex organic synthesis processes (Lee et al., 2007).

Polymer Chemistry

- In the field of polymer chemistry, N-(4-ethylbenzyl)butan-2-amine derivatives, such as N3O3 amine phenols, are used. These derivatives are important in the formation of polydentate tripodal amine phenols and are crucial in synthesizing hexadentate ligands for Group 13 metal ions. This demonstrates the compound's relevance in creating complex ligand structures for metal coordination (Liu et al., 1993).

Electrochemical Studies

- The compound's utility in electrochemical studies is also notable. For instance, its oxidation in ionic liquid media has been investigated to understand the formation of organic layers attached to electrode surfaces. Such studies are fundamental in electrochemistry and surface science, with implications for sensor technology and material science (Ghilane et al., 2010).

Medicinal Chemistry

- N-(4-ethylbenzyl)butan-2-amine plays a role in medicinal chemistry. For example, its derivatives have been utilized in the synthesis of amines for improved carbon dioxide capture performance. This application is crucial in the development of new materials for environmental applications, demonstrating the compound's versatility beyond traditional chemical synthesis (Singto et al., 2016).

Eigenschaften

IUPAC Name |

N-[(4-ethylphenyl)methyl]butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-4-11(3)14-10-13-8-6-12(5-2)7-9-13/h6-9,11,14H,4-5,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOYVFQXHDQETM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405898 |

Source

|

| Record name | N-(4-ethylbenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869942-54-1 |

Source

|

| Record name | N-(4-ethylbenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B180930.png)

![6-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B180935.png)

![(4-Nitrophenyl)methyl 3-methylidene-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B180945.png)